molecular formula C19H18O3 B2616239 Isotanshinone IIA CAS No. 20958-15-0

Isotanshinone IIA

Cat. No. B2616239
CAS RN: 20958-15-0
M. Wt: 294.35
InChI Key: QHGPIJMPUOVBOL-UHFFFAOYSA-N
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Description

Isotanshinone IIA is a pharmacologically lipophilic active constituent isolated from the roots and rhizomes of the Chinese medicinal herb Salvia miltiorrhiza Bunge (Danshen) . It has been reported to have a wide range of antitumor effects on several human tumor cell lines .


Synthesis Analysis

Tanshinone IIA has gained extensive exploration owing to its unique structural features and multiple promising biological activities . The total synthesis and structural modifications of tanshinone IIA have been the focus of many studies .


Molecular Structure Analysis

The molecular formula of this compound is C19H18O3 . It is a natural diterpene quinone in S. miltiorrhiza .


Chemical Reactions Analysis

Tanshinone IIA has been shown to exhibit anticancer activity by modulating various signaling pathways leading to the induction of apoptosis, autophagy, mitophagy, and prevention of angiogenesis, proliferation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.3 g/mol . It has a topological polar surface area of 47.3 Ų .

Scientific Research Applications

  • Neuroprotective and Antioxidative Properties :

    • Tanshinone IIA has been shown to protect against neuronal damage and impairment of long-term potentiation induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for oxidative stress injury in neurodegenerative diseases (Wang et al., 2011).
  • Anticancer Effects :

    • Research indicates that Tanshinone IIA exhibits a wide range of antitumor effects on several human tumor cell lines. It's being studied for its mechanisms of action in cancer therapy (Fang et al., 2021).
    • Tanshinone IIA has also shown potential anticancer activity against human breast cancer, suggesting its effectiveness in both ER-positive and ER-negative breast cancers (Wang et al., 2005).
  • Cardiovascular Applications :

    • It has cardioprotective effects and is used in Asian countries for treating cardiovascular diseases. Its effects include inhibiting LDL oxidation, smooth muscle cell proliferation, and inflammation (Gao et al., 2012).
    • Tanshinone IIA also exhibits properties that protect against cardiac hypertrophy and may influence pathways such as the Calcineurin/Nfatc3 pathway (Tan et al., 2011).
  • Anti-inflammatory and Immunomodulatory Mechanisms :

    • Its anti-inflammatory and immunomodulatory mechanisms have been explored in the context of atherosclerosis, affecting immune cells, cytokines, and signaling pathways (Chen & Xu, 2014).
  • Effects on Glucose Metabolism in Cancer Cells :

    • Tanshinone IIA has been found to suppress cell growth by blocking glucose metabolism in gastric cancer cells, indicating a potential mechanism for its anti-tumor effects (Lin et al., 2015).
  • Inhibition of Inflammatory Responses in Vascular Cells :

    • It inhibits lipopolysaccharide-induced inflammatory responses in vascular smooth muscle cells, possibly through the TLR4/TAK1/NF-κB signaling pathway (Meng et al., 2019).

Mechanism of Action

Target of Action

Isotanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine herb Salvia miltiorrhiza, has been shown to have remarkable anticancer properties . It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Mode of Action

This compound inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induces apoptosis and autophagy . It changes Bax/Bcl2, p21, Caspase 3, cyclin D1, and CDK6, and it induces apoptosis through arresting cell cycle at G1/G0 phase .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits cancer cell proliferation and promotes apoptosis via the MAPK, AMPK/Skp2/Parkin, ER stress, and mitochondrial pathway. It blocks the invasion and migration via Notch-1 and NF-kB signaling, promotes autophagy via the PI3K/Akt/mTOR signaling, and prevents angiogenesis via blocking VEGF .

Pharmacokinetics

Given its lipophilic nature, it is likely to have good absorption and distribution properties

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as the induction of apoptosis and autophagy . It also changes Bax/Bcl2, p21, Caspase 3, cyclin D1, and CDK6 .

Action Environment

It is known that the compound is used in traditional chinese medicine, suggesting that it is stable and effective in a variety of environmental conditions

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Tanshinone IIA has shown remarkable anticancer properties through several mechanisms . The current review provides a synthesis of evidence for future research on Tanshinone IIA-based cancer therapy development .

properties

IUPAC Name

4,4,8-trimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGPIJMPUOVBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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